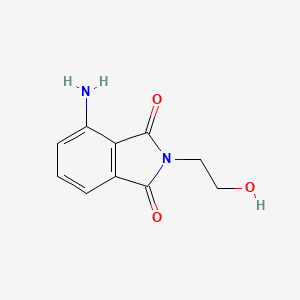

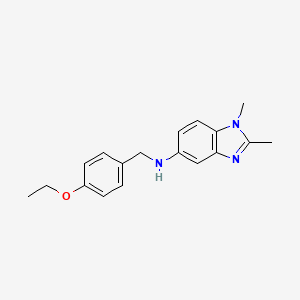

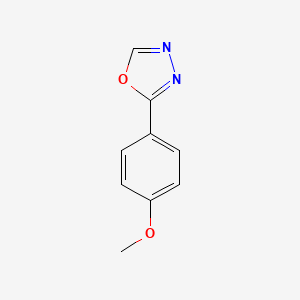

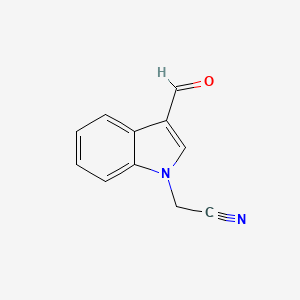

![molecular formula C10H11BrClNO B1298039 N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide CAS No. 91687-65-9](/img/structure/B1298039.png)

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

説明

Synthesis Analysis

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and related compounds has been explored in various studies. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, as detailed in one study . Another research paper describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods provide insights into the general approaches that can be applied to synthesize similar acetamide compounds.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the FTIR and FT-Raman vibrational spectra of N-(4-bromophenyl)-2,2-dichloroacetamide were recorded and analyzed, revealing the complete vibrational fundamental modes of the compound's most stable geometry . Crystallographic studies have also been conducted, as seen in the determination of the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and other substituted phenyl acetamides . These analyses provide a comprehensive understanding of the molecular geometry and electronic structure of these compounds.

Chemical Reactions Analysis

The reactivity and chemical behavior of acetamide derivatives have been evaluated through various computational and experimental methods. The effect of substituents on the reactivity has been assessed by analyzing the kinetic and thermodynamic stability, as well as chemical reactivity descriptors . Additionally, the influence of different solvents on the electronic properties and biological interactions of these compounds has been studied, providing insights into their reactivity in various environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. Theoretical calculations and experimental data have been used to determine these properties, including vibrational frequencies, bond lengths, and angles, as well as thermodynamic stability . The presence of substituents such as bromine, chlorine, or nitro groups can significantly affect the electron density distribution and polarization within the molecule, which in turn influences its physical and chemical behavior .

科学的研究の応用

Synthesis and Pharmacological Assessment

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and its derivatives have been synthesized through multi-step reaction sequences, starting from the Leuckart reaction. These compounds, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in this series exhibit activities comparable to standard drugs, particularly those with bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Fungicide Application

The compound N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) has been studied for its microbiocidal activity in coatings. Synthesized from 2-methylbenzenamine, BMPCA demonstrates excellent fungicidal properties, making it a potential candidate for applications in protective coatings (Ren Yu-hong & Oai Joint, 2002).

Comparative Metabolism in Human and Rat Liver Microsomes

In a study on the metabolism of chloroacetamide herbicides, compounds similar to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide were analyzed in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, which are structurally related to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

作用機序

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Related compounds have shown promising antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria or cancer cells .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids .

Result of Action

Related compounds have shown promising results against bacterial species and human breast adenocarcinoma cancer cell line (mcf7) .

特性

IUPAC Name |

N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVVMRZOAXDWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347114 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

CAS RN |

91687-65-9 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

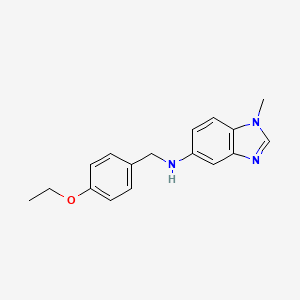

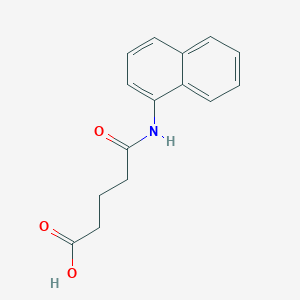

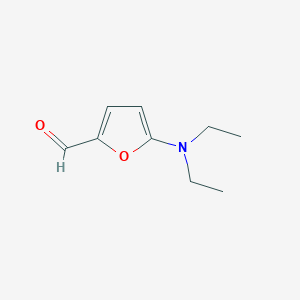

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)